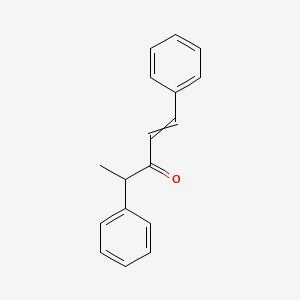
1,4-Diphenylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylpent-1-en-3-one is an organic compound with the molecular formula C17H14O It is a member of the chalcone family, characterized by the presence of two phenyl groups attached to a pentenone backbone
Méthodes De Préparation
1,4-Diphenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the mixed aldol condensation reaction. In this method, benzalacetone is conjugated with different substituted benzaldehydes in the presence of a strong base, such as sodium hydroxide (NaOH), at room temperature . Another method involves the grindstone technique, where Cu(II)-tyrosinase is used as a catalyst under mild reaction conditions . These methods yield high purity and significant quantities of the compound.
Analyse Des Réactions Chimiques
1,4-Diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Diphenylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Diphenylpent-1-en-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In medicinal applications, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
1,4-Diphenylpent-1-en-3-one can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
137869-56-8 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C17H16O/c1-14(16-10-6-3-7-11-16)17(18)13-12-15-8-4-2-5-9-15/h2-14H,1H3 |
Clé InChI |
WWVXAEZCLWJKRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
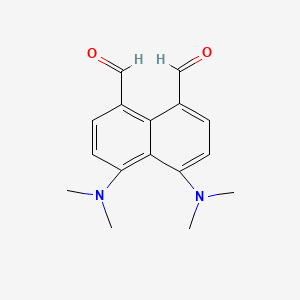
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)

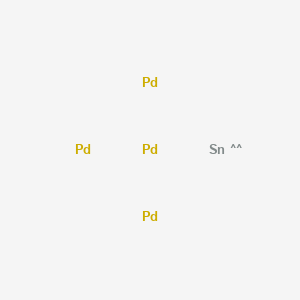

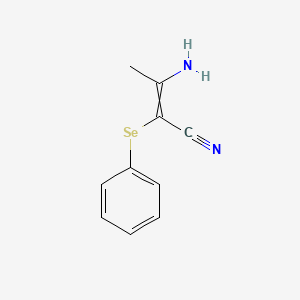
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
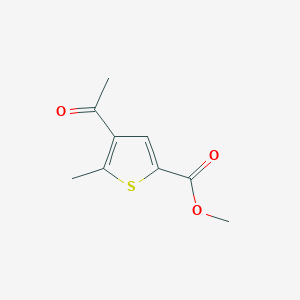
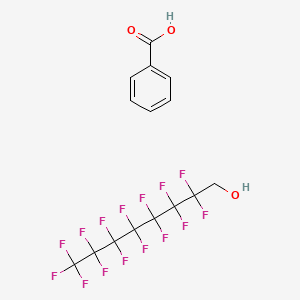
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
